molecular formula C25H27ClN4O4 B1504746 奥他米沙班盐酸盐 CAS No. 409081-12-5

奥他米沙班盐酸盐

货号 B1504746
CAS 编号: 409081-12-5
分子量: 483 g/mol
InChI 键: ROKCPUOLRIBSQQ-BYYQELCVSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Otamixaban is a synthetically derived parenteral factor Xa (fXa) inhibitor that is currently in late-stage clinical development at Sanofi-Aventis for the management of acute coronary syndrome . It is a potent (Ki = 0.5 nM), selective, rapid-acting, competitive, and reversible fXa inhibitor that effectively inhibits both free and prothrombinase-bound fXa .


Synthesis Analysis

The synthesis of Otamixaban has been accomplished using vibrational circular dichroism (VCD) spectroscopy . The calculated spectra of several higher energy conformers were found to match well with the observed spectra . The absolute configuration of Otamixaban is unambiguously determined to be (R,R) .


Molecular Structure Analysis

The molecular structure of Otamixaban is C25H26N4O4 . It has a molecular weight of 446.4983 and its InChI Key is ROKCPUOLRIBSQQ-BYYQELCVSA-N .


Chemical Reactions Analysis

Otamixaban is a potent non-covalent synthetic inhibitor of factor Xa . It has been investigated as an anticoagulant for managing acute coronary syndrome . It has interactions with several drugs such as Abciximab, Aceclofenac, Acemetacin, Acenocoumarol, Acetylsalicylic acid, Albutrepenonacog alfa, Alclofenac, which can increase the risk or severity of bleeding .


Physical And Chemical Properties Analysis

Otamixaban has a chemical formula of C25H26N4O4 . It has an average weight of 482.97 and a monoisotopic weight of 482.1720831 . It is a solid form and has a solubility of DMSO 50 mg/mL (ultrasonic) .

科学研究应用

急性冠状动脉综合征中的奥他米沙班

奥他米沙班盐酸盐已在急性冠状动脉综合征(ACS),特别是非ST段抬高急性冠状动脉综合征(NSTE-ACS)的背景下得到广泛研究。一项关键研究调查了奥他米沙班的疗效和安全性,旨在确定用于进一步 3 期评估的最佳剂量。奥他米沙班是一种静脉注射直接 Xa 因子抑制剂,在 NSTE-ACS 患者中与未分级肝素加依替巴肽进行比较。研究表明,奥他米沙班可能减少缺血事件,其安全性与对照组相当,表明其在该患者人群中的潜在用途,并有必要进行进一步的 3 期测试 (Sabatine et al., 2009).

奥他米沙班的分子表征

对奥他米沙班的进一步科学研究延伸至其分子表征和结构解析。通过振动圆二色性 (VCD) 光谱和其他分析技术,实现了奥他米沙班的对映体表征,突出了其有效的 Xa 因子 (fXa) 抑制活性,这对其抗凝特性至关重要。这种详细的分子理解强调了该药物在凝血途径中的靶向作用机制 (Jianjie Shen et al., 2013).

药代动力学和药效学见解

对奥他米沙班的药代动力学和药效学的的研究为临床应用提供了宝贵的见解,特别是在冠状动脉疾病患者中。研究表明奥他米沙班起效和停药迅速,反映了其在临床环境中精确控制抗凝的潜力。这些特性以及对奥他米沙班与乙酰水杨酸相互作用的研究揭示了其在管理血栓形成疾病中的相容性和联合治疗潜力 (Paccaly et al., 2006).

临床开发和评估

奥他米沙班的开发轨迹包括全面的临床评估,例如 TAO 试验,该试验评估了其对接受侵入性策略的 NSTE-ACS 患者的未分级肝素加依替巴肽的疗效和安全性。尽管其药理学特征很有希望,但试验结果并不支持奥他米沙班在减少缺血事件或其安全性方面的优势,突出了在 ACS 管理中优化抗凝治疗的复杂性 (Steg et al., 2013).

探索性应用和未来方向

对奥他米沙班的探索超出了传统的心血管适应症,反映了对新治疗策略的持续探索。例如,临床前评估已确定奥他米沙班在抑制 SARS-CoV-2 细胞进入方面的潜力,展示了抗凝剂在管理新出现的健康挑战中的更广泛适用性。此类研究为奥他米沙班的效用开辟了新途径,需要进一步研究以充分发挥其治疗潜力 (Hempel et al., 2021).

安全和危害

The primary safety endpoint of TIMI major or minor bleeding at day 7 was significantly higher in the high-dose otamixaban arm . All forms of bleeding, including TIMI major, non–coronary artery bypass grafting (CABG)-related major, and CABG-related and TIMI minor bleeding were observed .

未来方向

Otamixaban is on the near-term horizon, with the drug currently in late Phase III testing . It is being developed by the French pharmaceutical company Sanofi-Aventis as a treatment for acute coronary syndrome . The need to reduce future cardiovascular events has led to the development of novel therapies to prevent coronary thrombosis, targeting the coagulation pathway, specifically active factor X (Xa) .

生化分析

Biochemical Properties

Otamixaban hydrochloride functions as a direct inhibitor of Factor Xa, a critical serine protease in the blood coagulation cascade . By inhibiting Factor Xa, otamixaban hydrochloride prevents the conversion of prothrombin to thrombin, thereby reducing thrombin generation and subsequent clot formation . This interaction is both competitive and reversible, making otamixaban hydrochloride a potent anticoagulant .

Cellular Effects

Otamixaban hydrochloride exerts significant effects on various cell types involved in the coagulation process. It inhibits the activity of Factor Xa in both free and prothrombinase-bound forms, thereby reducing thrombin generation . This inhibition impacts cell signaling pathways related to coagulation and inflammation, potentially influencing gene expression and cellular metabolism . Additionally, otamixaban hydrochloride may affect endothelial cells and platelets, further contributing to its anticoagulant effects .

Molecular Mechanism

At the molecular level, otamixaban hydrochloride binds directly to the active site of Factor Xa, inhibiting its enzymatic activity . This binding is characterized by a high affinity (Ki = 0.5 nM) and selectivity for Factor Xa . The inhibition of Factor Xa by otamixaban hydrochloride disrupts the coagulation cascade, preventing the formation of thrombin and subsequent clot formation . This mechanism of action is crucial for its therapeutic potential in managing acute coronary syndrome .

Temporal Effects in Laboratory Settings

In laboratory settings, otamixaban hydrochloride demonstrates rapid onset and offset of action . Upon administration, it quickly reaches steady-state plasma concentrations and exerts its anticoagulant effects . The compound’s stability and degradation over time have been studied, showing that its effects diminish rapidly after discontinuation . Long-term studies indicate that otamixaban hydrochloride maintains its efficacy and safety profile over extended periods .

Dosage Effects in Animal Models

In animal models, the effects of otamixaban hydrochloride vary with dosage . At therapeutic doses, it effectively inhibits Factor Xa and reduces thrombus formation . At higher doses, otamixaban hydrochloride may cause adverse effects such as bleeding . Threshold effects have been observed, indicating that careful dosage management is essential to balance efficacy and safety .

Metabolic Pathways

Otamixaban hydrochloride is involved in metabolic pathways related to the coagulation cascade . It interacts with enzymes and cofactors that regulate Factor Xa activity, influencing metabolic flux and metabolite levels . The compound’s metabolism and clearance are critical for its pharmacokinetic profile and therapeutic efficacy .

Transport and Distribution

Within cells and tissues, otamixaban hydrochloride is transported and distributed via specific transporters and binding proteins . These interactions affect its localization and accumulation, ensuring that it reaches target sites such as the vascular endothelium and platelets . The compound’s distribution is crucial for its anticoagulant effects and therapeutic potential .

Subcellular Localization

Otamixaban hydrochloride’s subcellular localization is primarily within the cytoplasm, where it interacts with Factor Xa . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to specific compartments . The subcellular distribution of otamixaban hydrochloride is essential for its activity and function in inhibiting coagulation .

属性

IUPAC Name

methyl (2R,3R)-2-[(3-carbamimidoylphenyl)methyl]-3-[[4-(1-oxidopyridin-1-ium-4-yl)benzoyl]amino]butanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O4.ClH/c1-16(22(25(31)33-2)15-17-4-3-5-21(14-17)23(26)27)28-24(30)20-8-6-18(7-9-20)19-10-12-29(32)13-11-19;/h3-14,16,22H,15H2,1-2H3,(H3,26,27)(H,28,30);1H/t16-,22-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROKCPUOLRIBSQQ-BYYQELCVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](CC1=CC(=CC=C1)C(=N)N)C(=O)OC)NC(=O)C2=CC=C(C=C2)C3=CC=[N+](C=C3)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00193901
Record name Otamixaban hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

409081-12-5
Record name Otamixaban hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00193901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenepropanoic acid, 3-(aminoiminomethyl)-a-[1-[[4-(1-oxido-4-pyridinyl)benzoyl]amino]ethyl]-, methyl ester, monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name OTAMIXABAN HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WL9J31M2HI
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Otamixaban hydrochloride
Reactant of Route 2
Reactant of Route 2
Otamixaban hydrochloride
Reactant of Route 3
Otamixaban hydrochloride
Reactant of Route 4
Otamixaban hydrochloride
Reactant of Route 5
Reactant of Route 5
Otamixaban hydrochloride
Reactant of Route 6
Reactant of Route 6
Otamixaban hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。